2-Acetylthiazole-4-carboxylic acid

Description

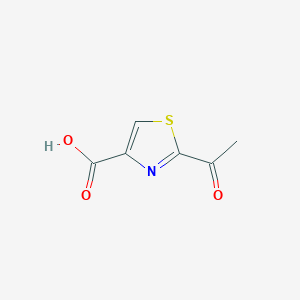

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOJCKCNKKLIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157021 | |

| Record name | 2-Acetylthiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-47-4 | |

| Record name | 2-Acetylthiazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylthiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Acetylthiazole-4-carboxylic Acid

[1][2][3][4][5]

Executive Summary

2-Acetylthiazole-4-carboxylic acid (CAS: 13139-47-4) is a thiazole derivative characterized by two distinct reactive centers: an electron-deficient ketone at the C2 position and a carboxylic acid at the C4 position.[1] It serves as a critical intermediate in the synthesis of bioactive marine alkaloids (e.g., bacillamides) and is a known metabolite distributed across various biological domains.[1] Its bifunctionality allows for orthogonal functionalization, making it a valuable scaffold for fragment-based drug discovery (FBDD).[1]

Chemical Identity & Physicochemical Profile[2][3][5][6][7][8][9][10][11][12]

| Property | Data |

| IUPAC Name | 2-Acetyl-1,3-thiazole-4-carboxylic acid |

| CAS Number | 13139-47-4 |

| Molecular Formula | C₆H₅NO₃S |

| Molecular Weight | 171.17 g/mol |

| Appearance | Colorless to white crystalline solid |

| Melting Point | 193–195 °C (Sublimes under high vacuum) |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane).[2][1] |

| pKa (Acid) | ~3.5 (Predicted, due to electron-withdrawing thiazole ring) |

| SMILES | CC(=O)C1=NC(=CS1)C(=O)O |

Synthetic Pathways[5][13]

The synthesis of 2-acetylthiazole-4-carboxylic acid presents a challenge due to the sensitivity of the acetyl group to harsh oxidation conditions. The most reliable laboratory-scale method involves the Pinnick Oxidation of the corresponding aldehyde.

Protocol A: Pinnick Oxidation (High Yield)

This method avoids over-oxidation and preserves the C2-acetyl moiety.[1]

-

Precursor: 2-Acetylthiazole-4-carbaldehyde.[1]

-

Reagents: Sodium chlorite (NaClO₂), Hydrogen peroxide (H₂O₂), Sodium dihydrogen phosphate (NaH₂PO₄ buffer).[1]

-

Solvent: Acetonitrile/Water (1:1).[1]

-

Conditions: 0°C to Room Temperature, 2 hours.

-

Mechanism: The chlorite ion oxidizes the aldehyde to the acid, while H₂O₂ acts as a scavenger for the hypochlorite byproduct to prevent chlorination of the thiazole ring.

Protocol B: Hantzsch Thiazole Synthesis (Industrial Route)

For larger scales, the assembly of the thiazole ring is preferred over functional group manipulation.[1]

-

Reagents: Ethyl bromopyruvate + Thioacetamide derivative (e.g., 2,2-diethoxythioacetamide).[1]

-

Cyclization: Condensation in ethanol under reflux yields the ethyl ester.[1]

-

Hydrolysis: Careful saponification (LiOH, THF/H₂O) yields the acid.[1] Note: Strong base/heat can induce decarboxylation.[1]

Figure 1: Primary synthetic routes.[1] Route A is preferred for late-stage generation; Route B for bulk synthesis.

Reactivity & Functional Group Chemistry

The molecule's reactivity is defined by the interplay between the electron-withdrawing thiazole ring and its substituents.

Carboxylic Acid Functionalization (C4 Position)

The C4-carboxylic acid is readily activated for nucleophilic attack.[1] However, the proximity to the thiazole nitrogen can affect coupling efficiency due to steric and electronic repulsion.

-

Amide Coupling: Activation via Mixed Anhydride (using Pivaloyl chloride or Isobutyl chloroformate) is superior to standard carbodiimide (EDC/NHS) methods for this substrate.[1] This method is successfully used to synthesize Bacillamide alkaloids.[1]

-

Esterification: Standard Fischer esterification (MeOH/H₂SO₄) proceeds well.[1]

Ketone Manipulation (C2 Position)

The C2-acetyl group is highly electrophilic due to the electron-deficient nature of the thiazole ring (acting similarly to a pyridine).[1]

-

Reduction: Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone to the secondary alcohol (1-hydroxyethyl).[1]

-

Condensation: Reacts with amines to form Schiff bases or hydrazones.[1] This is useful for attaching fluorophores or affinity tags.[1]

Decarboxylation Risk

Thiazole-4-carboxylic acids are prone to thermal decarboxylation, especially under acidic conditions at high temperatures, yielding 2-acetylthiazole (a volatile flavor compound).[1] Reactions should be kept below 150°C unless decarboxylation is intended.[1]

Figure 2: Divergent reactivity profile.[1] The acid allows scaffold growth, while the ketone allows side-chain modification.

Medicinal Chemistry Applications

Natural Product Scaffolds

This compound is the biosynthetic precursor to the Bacillamide class of algicides and antibiotics.[1] The tryptamine amide derivative (Bacillamide A/B/C) exhibits selective toxicity against harmful algal blooms (cyanobacteria).[1]

Fragment-Based Drug Discovery (FBDD)[5]

-

Pharmacophore: The thiazole ring acts as a bioisostere for pyridine or oxazole.[1]

-

Binding: The C2-acetyl group can accept hydrogen bonds (carbonyl oxygen), while the C4-acid (or amide) can act as a donor/acceptor.[1]

-

Metabolic Stability: The 2-acetyl group is metabolically robust compared to a formyl group, though it can be reduced to the alcohol in vivo.

Handling & Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2–8°C (Refrigerator). Keep container tightly closed to prevent moisture absorption, which can accelerate decarboxylation over long periods.[1]

References

-

Synthesis & Physical Properties: Figueira, V. B. C., et al. "Synthesis of the algicide bacillamide."[1] ARKIVOC, 2005(xiv), 14-19.[1][4] Link

-

Biological Occurrence: White, R. H. "Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material."[2][1][3] Experientia, 1990, 46(3), 274-276.[2][1] Link[2][1]

-

Medicinal Application (Bacillamides): Jeong, S. Y., et al. "Bacillamide, a novel algicide from the marine bacterium, Bacillus sp.[1] SY-1, against the harmful dinoflagellate, Cochlodinium polykrikoides." Tetrahedron Letters, 2003, 44(43), 8005-8007.[1]

-

Chemical Safety Data: PubChem Compound Summary for CID 193473, 2-Acetylthiazole-4-carboxylic acid.[1] Link[1]

An In-depth Technical Guide to 2-Acetylthiazole-4-carboxylic Acid: Molecular Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-acetylthiazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and its burgeoning potential as a key building block in the design of novel therapeutic agents.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive core for designing molecules that can effectively interact with biological targets. 2-Acetylthiazole-4-carboxylic acid, with its reactive acetyl and carboxylic acid functionalities, represents a versatile synthetic intermediate for the elaboration of more complex and potent drug candidates.

Molecular Structure and Physicochemical Properties

2-Acetylthiazole-4-carboxylic acid, with the chemical formula C₆H₅NO₃S, is a substituted thiazole characterized by an acetyl group at the 2-position and a carboxylic acid group at the 4-position of the heterocyclic ring.

IUPAC Name: 2-acetyl-1,3-thiazole-4-carboxylic acid[1] CAS Number: 13139-47-4[1] Synonyms: 2-ATCA, 2-acetyl-4-thiazolecarboxylic acid[1]

The presence of both a ketone and a carboxylic acid offers multiple points for chemical modification, making it a valuable building block in combinatorial chemistry and targeted drug synthesis.

Table 1: Physicochemical Properties of 2-Acetylthiazole-4-carboxylic acid

| Property | Value | Source |

| Molecular Weight | 171.18 g/mol | [1] |

| Molecular Formula | C₆H₅NO₃S | [1] |

| XLogP3-AA | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 170.99901420 Da | [1] |

| Monoisotopic Mass | 170.99901420 Da | [1] |

Synthesis of 2-Acetylthiazole-4-carboxylic Acid: A Plausible Synthetic Approach

A potential synthetic pathway could involve the acetylation of a suitable 4-carboxy-thiazole precursor. For instance, starting from 2-bromothiazole-4-carboxylic acid, a palladium-catalyzed cross-coupling reaction with a suitable acetylating agent could yield the desired product. Alternatively, a Friedel-Crafts-type acylation on a protected 4-carboxythiazole could be explored, although the electron-withdrawing nature of the thiazole ring can make this challenging.

A more feasible approach, drawing inspiration from the synthesis of 2-acetylthiazole, involves the lithiation of a 2-halothiazole derivative followed by quenching with an acetylating agent.

Experimental Protocol: Proposed Synthesis of 2-Acetylthiazole-4-carboxylic Acid

Disclaimer: This is a proposed protocol based on related literature and requires optimization and validation in a laboratory setting.

Step 1: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

-

To a solution of ethyl 2-aminothiazole-4-carboxylate in aqueous HBr, add a solution of sodium nitrite in water dropwise at 0-5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Add a solution of copper(I) bromide in HBr and heat the mixture.

-

After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 2-bromothiazole-4-carboxylate.

Step 2: Acetylation of Ethyl 2-bromothiazole-4-carboxylate

-

Dissolve ethyl 2-bromothiazole-4-carboxylate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add n-butyllithium (n-BuLi) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add N,N-dimethylacetamide (DMA) or another suitable acetylating agent dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude ethyl 2-acetylthiazole-4-carboxylate by column chromatography.

Step 3: Hydrolysis to 2-Acetylthiazole-4-carboxylic Acid

-

Dissolve the purified ethyl 2-acetylthiazole-4-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetylthiazole-4-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 2-acetylthiazole-4-carboxylic acid relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (CH₃) typically in the range of δ 2.5-2.8 ppm. The proton on the thiazole ring (at the 5-position) should appear as a singlet further downfield, likely between δ 8.0-8.5 ppm. The acidic proton of the carboxylic acid group will be a broad singlet, highly dependent on the solvent and concentration, but generally observed above δ 10 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 160-170 ppm. The ketone carbonyl carbon of the acetyl group will appear further downfield, typically between δ 190-200 ppm. The carbons of the thiazole ring will have distinct chemical shifts, and the methyl carbon of the acetyl group will be observed in the aliphatic region, around δ 25-30 ppm.[2]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Acetylthiazole-4-carboxylic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole C2 | - | ~165-170 |

| Thiazole C4 | - | ~145-150 |

| Thiazole C5 | ~8.0-8.5 | ~125-130 |

| Acetyl C=O | - | ~190-200 |

| Acetyl CH₃ | ~2.5-2.8 | ~25-30 |

| Carboxyl C=O | - | ~160-170 |

| Carboxyl OH | >10 (broad) | - |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹, likely showing broadening due to hydrogen bonding. The C=O stretch of the ketone will be a sharp, strong band around 1680-1700 cm⁻¹. Other characteristic peaks for the C-N and C-S bonds within the thiazole ring will be present in the fingerprint region.[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 2-acetylthiazole-4-carboxylic acid, the molecular ion peak (M⁺) would be observed at m/z 171. A prominent fragment would likely correspond to the loss of the carboxylic acid group (M-COOH)⁺ at m/z 126. Another significant fragmentation could be the loss of the acetyl group (M-COCH₃)⁺ at m/z 128.

Biological Significance and Applications in Drug Discovery

The intrinsic biological relevance of thiazole-containing molecules positions 2-acetylthiazole-4-carboxylic acid as a compound of high interest for drug development.

A Potential Endogenous Coenzyme

Intriguingly, research has indicated the widespread occurrence of 2-acetylthiazole-4-carboxylic acid in a variety of organisms, from bacteria to eukaryotes. This has led to the proposal that it may function as a previously undescribed coenzyme, given its reactive carbonyl group and ubiquitous presence.[4] Further investigation into its precise biological role could unveil novel enzymatic pathways and potential targets for therapeutic intervention.

A Versatile Scaffold for Medicinal Chemistry

The dual functionality of 2-acetylthiazole-4-carboxylic acid makes it an ideal starting point for the synthesis of diverse compound libraries for high-throughput screening.

-

Antimicrobial Agents: Thiazole derivatives have a well-documented history of antibacterial and antifungal activities.[5][6] The carboxylic acid moiety can be converted to amides or esters, while the acetyl group can be modified through various reactions to generate a wide range of analogs for screening against microbial pathogens.

-

Antiviral Therapies: The thiazole nucleus is present in several antiviral drugs. The structural features of 2-acetylthiazole-4-carboxylic acid can be exploited to design inhibitors of viral enzymes or replication processes.[5]

-

Anticancer Drug Development: Many anticancer agents incorporate heterocyclic scaffolds, including thiazole.[6][7] The functional groups of 2-acetylthiazole-4-carboxylic acid allow for its conjugation to other pharmacophores or its use in the synthesis of compounds targeting cancer-specific pathways.

-

Metabolic and Cardiovascular Diseases: Recent studies have shown that related thiazolidine-4-carboxylic acid derivatives can have beneficial effects in metabolic and cardiovascular conditions. For instance, 2-oxothiazolidine-4-carboxylic acid has been shown to inhibit vascular calcification by inducing glutathione synthesis, suggesting a role for such scaffolds in mitigating oxidative stress-related pathologies.[8]

Workflow for Drug Discovery Utilizing 2-Acetylthiazole-4-carboxylic Acid

The following diagram illustrates a typical workflow for leveraging 2-acetylthiazole-4-carboxylic acid in a drug discovery program.

Caption: A streamlined workflow for the utilization of 2-acetylthiazole-4-carboxylic acid in a drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-acetylthiazole-4-carboxylic acid.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

2-Acetylthiazole-4-carboxylic acid is a molecule with considerable untapped potential. Its well-defined structure, coupled with the versatile reactivity of its functional groups, makes it an invaluable tool for medicinal chemists. The intriguing possibility of it being an endogenous coenzyme adds another layer of scientific interest. As our understanding of disease pathways becomes more sophisticated, the demand for novel and adaptable chemical scaffolds will continue to grow. 2-Acetylthiazole-4-carboxylic acid is poised to be a significant contributor to the development of the next generation of therapeutic agents.

References

- PubChem. (n.d.). 2-Acetylthiazole-4-carboxylic acid. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). 2-acetyl thiazole.

- Zhang, Y., & Ho, C. T. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761.

- Smith, H. A., & Gorin, G. (1972). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. The Journal of Organic Chemistry, 37(18), 2931–2934.

- White, R. H. (1990).

- Fisher Scientific. (2025). L(-)-Thiazolidine-4-carboxylic acid Safety Data Sheet.

- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4461.

- Thermo Fisher Scientific. (2025). 2-Acetylthiazole Safety Data Sheet.

- National Institute of Standards and Technology. (n.d.). 2-Acetylthiazole. In NIST Chemistry WebBook.

- Semantic Scholar. (n.d.). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material.

- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.

- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.

- Jasperse, C. P. (n.d.). Carboxylic Acids, Esters, Amides, Acid-Chlorides.

- Wang, M., et al. (2020). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.

- Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274.

- Orlenko, I. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(11), 1435-1442.

- J&K Scientific LLC. (n.d.). 2-Methylthiazole-4-carboxylic acid.

- Miller, D. D., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2584–2588.

- Al-Masoudi, N. A., et al. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Journal of Saudi Chemical Society, 20, S490-S498.

- Jahangiri, A., et al. (2021). 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis. Journal of Cellular Physiology, 236(4), 2696-2705.

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

- Chattah, A. K., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208–3213.

- LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Enigma: A Technical Guide to the Natural Occurrence and Putative Biosynthesis of 2-Acetylthiazole-4-carboxylic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetylthiazole-4-carboxylic acid (ATCA), a molecule found to be remarkably widespread across all domains of life, from bacteria to eukaryotes. Despite its ubiquitous presence, the precise biological role and the enzymatic pathways responsible for its synthesis have remained largely enigmatic since its discovery as a universally distributed natural product. This document synthesizes the foundational research on ATCA's occurrence, delves into a proposed biosynthetic pathway based on analogous thiazole-containing biomolecules, and presents detailed methodologies for its detection and quantification. The central hypothesis, positing ATCA as a previously undescribed coenzyme, is explored in the context of its chemical structure and reactivity. This guide is intended to serve as a foundational resource for researchers investigating novel metabolic pathways, coenzyme discovery, and potential applications of this intriguing molecule in drug development and biotechnology.

Introduction: A Universal Molecule Hiding in Plain Sight

The study of natural products has consistently unveiled molecules with profound biological activities and intricate biosynthetic origins. Among these, 2-Acetylthiazole-4-carboxylic acid (ATCA) stands out for its exceptionally broad distribution across the kingdoms of life. Seminal work by White (1990) first established the presence of ATCA in a diverse range of organisms, including eukaryotes, archaebacteria, and eubacteria.[1] This widespread occurrence, at concentrations ranging from 27 to 1100 nmol/g dry weight, is highly suggestive of a fundamental, conserved biological function.[1]

The chemical structure of ATCA, featuring a reactive carbonyl group on a stable thiazole ring, led to the compelling hypothesis that it may function as a novel coenzyme.[1] Coenzymes are essential for a vast array of enzymatic reactions, often acting as carriers of specific chemical groups. The thiazole ring, for instance, is the reactive center of thiamine pyrophosphate (TPP), a critical coenzyme in carbohydrate metabolism. The presence of the acetyl group in ATCA suggests a potential role in acyl transfer reactions, a cornerstone of intermediary metabolism.

This guide aims to provide a detailed technical overview of the current knowledge surrounding ATCA, to stimulate further research into its biological significance. We will explore its known distribution, propose a logical biosynthetic pathway, discuss its potential functions, and provide actionable experimental protocols for its study.

Documented Natural Occurrence of 2-Acetylthiazole-4-carboxylic Acid

The initial and most comprehensive study on the distribution of ATCA was conducted by R. H. White, who identified the molecule in a wide array of biological materials. The quantification was performed via gas chromatography-mass spectrometry (GC-MS) of the methyl ester, methoxyamine derivative of ATCA.[1] The following table summarizes the reported concentrations in a selection of organisms, highlighting the molecule's ubiquitous nature.

| Organism Domain | Species/Tissue | Concentration (nmol/g dry weight) |

| Eukaryota | Rat Liver | 130 |

| Bovine Liver | 110 | |

| Potato Tuber | 27 | |

| Archaebacteria | Methanobacterium thermoautotrophicum | 1100 |

| Methanosarcina barkeri | 230 | |

| Eubacteria | Escherichia coli | 120 |

| Bacillus subtilis | 150 | |

| Data adapted from White, R. H. (1990). Experientia, 46(3), 274-276.[1] |

The exceptionally high concentration in the archaebacterium Methanobacterium thermoautotrophicum is particularly noteworthy and may suggest a specialized or more central role in its unique metabolism.

A Putative Biosynthetic Pathway for 2-Acetylthiazole-4-carboxylic Acid

While a dedicated biosynthetic pathway for ATCA has not been elucidated, we can propose a scientifically grounded hypothetical pathway by drawing parallels with the well-characterized biosynthesis of the thiazole moiety of thiamine (Vitamin B1). The proposed pathway leverages common metabolic precursors and enzymatic reaction types known to be involved in the formation of other thiazole-containing natural products.

The key precursors for the formation of the 2-acetylthiazole-4-carboxylate core are likely:

-

L-Cysteine: As the source of the sulfur and nitrogen atoms of the thiazole ring.

-

Pyruvate: As the donor of the acetyl group at the C2 position.

-

A C3-carbon source: Likely derived from an intermediate of glycolysis or a related pathway to form the C4-C5-carboxyl backbone.

The proposed enzymatic sequence is as follows:

Caption: A putative biosynthetic pathway for 2-Acetylthiazole-4-carboxylic acid.

Causality of the Proposed Pathway:

-

Step 1: Condensation and Thioamide Formation: This initial step would involve the enzymatic condensation of the three precursor molecules. A plausible mechanism involves the formation of a thioamide intermediate from cysteine and the C3 carbon source, which then reacts with pyruvate. This is analogous to the initial steps in the formation of some thiazole-containing secondary metabolites.

-

Step 2: Cyclization and Dehydration: The intermediate from Step 1 would then undergo an enzyme-catalyzed cyclization to form a thiazoline ring. This reaction is conceptually similar to the action of thiazole synthases (like ThiG in prokaryotic thiamine biosynthesis) which catalyze the formation of the thiazole ring from precursors. Subsequent dehydration would lead to the aromatic thiazole.

-

Step 3: Oxidation/Dehydrogenation: The final step would likely involve an oxidation or dehydrogenation to introduce the double bond in the thiazole ring if it was not already formed in the previous step, yielding the final product, 2-Acetylthiazole-4-carboxylic acid.

Potential Biological Roles and the Coenzyme Hypothesis

The widespread distribution of ATCA strongly suggests a fundamental biological role. The coenzyme hypothesis put forward by White remains the most compelling explanation.[1]

Caption: Proposed role of ATCA as a coenzyme in enzymatic reactions.

Structural Basis for Coenzymatic Activity:

-

The Acetyl Group: The reactive carbonyl of the acetyl group at the C2 position is a key feature. This group could participate in nucleophilic catalysis or act as an acyl carrier, similar to the role of Coenzyme A.

-

The Thiazole Ring: The thiazole ring is an electron-rich aromatic system that can stabilize reactive intermediates. In thiamine pyrophosphate, the thiazolium ion acts as an electron sink to facilitate the cleavage of C-C bonds. A similar role for the thiazole moiety in ATCA is plausible.

-

The Carboxylic Acid Group: The carboxylate at the C4 position provides a handle for the molecule to bind to the active site of an enzyme, likely through electrostatic interactions with positively charged amino acid residues.

Further research is required to identify the specific enzymes that may utilize ATCA as a cofactor and the metabolic reactions they catalyze.

Experimental Protocols: Detection and Quantification of ATCA

The analysis of ATCA from biological matrices requires a robust and sensitive analytical method. Gas chromatography-mass spectrometry (GC-MS) has been successfully employed for this purpose.[1] Due to the low volatility of ATCA, a derivatization step is essential.

Extraction and Derivatization Protocol for GC-MS Analysis

This protocol is based on the methodology described by White (1990) and is suitable for the analysis of ATCA in various biological tissues.

Materials:

-

Lyophilized biological tissue

-

Methanol

-

Dichloromethane

-

Diazomethane in diethyl ether (handle with extreme caution in a fume hood)

-

Methoxyamine hydrochloride

-

Pyridine

-

Internal standard (e.g., a stable isotope-labeled version of ATCA, if available, or a structurally similar compound)

-

Anhydrous sodium sulfate

-

Centrifuge and tubes

-

Rotary evaporator

-

GC-MS system

Procedure:

-

Extraction:

-

To 1 gram of lyophilized tissue, add a known amount of internal standard.

-

Add 10 mL of a methanol:dichloromethane (1:1, v/v) mixture.

-

Homogenize the sample thoroughly.

-

Centrifuge at 3000 x g for 10 minutes to pellet the solid material.

-

Carefully collect the supernatant.

-

Repeat the extraction of the pellet with another 10 mL of the solvent mixture.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Derivatization:

-

Esterification of the Carboxylic Acid:

-

Resuspend the dried extract in 1 mL of methanol.

-

Add an ethereal solution of diazomethane dropwise until a faint yellow color persists. (Caution: Diazomethane is explosive and highly toxic. Use appropriate safety measures.)

-

Allow the reaction to proceed for 10 minutes at room temperature.

-

Gently bubble nitrogen gas through the solution to remove excess diazomethane.

-

-

Methoximation of the Carbonyl Group:

-

Evaporate the methanol from the previous step under a stream of nitrogen.

-

Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Seal the vial and heat at 60°C for 1 hour.

-

-

-

Sample Preparation for GC-MS:

-

After cooling to room temperature, add 1 mL of dichloromethane and 1 mL of water to the reaction mixture.

-

Vortex thoroughly and centrifuge to separate the layers.

-

Collect the lower organic layer (dichloromethane) and dry it over anhydrous sodium sulfate.

-

Transfer the dried organic phase to a GC vial for analysis.

-

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of 2-Acetylthiazole-4-carboxylic acid.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar derivatives (e.g., a DB-5ms or equivalent).

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify the characteristic fragmentation pattern of the derivatized ATCA, and selected ion monitoring (SIM) mode for accurate quantification using characteristic ions of the analyte and the internal standard.

Future Directions and Conclusion

The ubiquitous nature of 2-Acetylthiazole-4-carboxylic acid presents a fascinating puzzle in the field of biochemistry and natural product chemistry. While its discovery over three decades ago laid the groundwork, many fundamental questions remain unanswered. The proposed biosynthetic pathway and the coenzyme hypothesis offer fertile ground for future research.

Key areas for future investigation include:

-

Elucidation of the Biosynthetic Pathway: Gene knockout studies in model organisms like E. coli or S. cerevisiae, coupled with feeding studies using isotopically labeled precursors, could definitively identify the genes and enzymes responsible for ATCA synthesis.

-

Validation of the Coenzyme Function: In vitro enzymatic assays with purified candidate proteins and ATCA are needed to demonstrate its role as a coenzyme. Affinity chromatography using immobilized ATCA could be employed to isolate and identify ATCA-binding proteins from cell lysates.

-

Exploration of Pharmacological Potential: Given the prevalence of the thiazole ring in many bioactive compounds, ATCA and its derivatives could be explored for potential therapeutic applications.

References

-

White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia, 46(3), 274-276. [Link]

Sources

An In-Depth Technical Guide to 2-Acetylthiazole-4-carboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetylthiazole-4-carboxylic acid, a molecule of significant interest due to its widespread natural occurrence and its potential as a building block in medicinal chemistry. We will delve into the historical context of its discovery, tracing its identification in biological systems. The guide will then meticulously detail the evolution of its synthetic methodologies, from classical approaches to modern, optimized protocols. Furthermore, we will explore the burgeoning interest in its derivatives for drug discovery, supported by insights into their biological activities. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, natural products chemistry, and drug development, offering both a historical perspective and practical, actionable information.

Discovery and Natural Occurrence

The story of 2-acetylthiazole-4-carboxylic acid begins not in a chemist's flask, but in the intricate world of biochemistry. In a seminal 1990 paper, R. H. White reported the widespread presence of this compound across all domains of life, including eukaryotes, archaebacteria, and eubacteria.[1] This discovery was significant as it suggested a fundamental biological role for the molecule. White's research quantified its presence in various tissues, finding concentrations ranging from 27 to 1100 nmol/g dry weight.[1] Based on its ubiquitous nature and the presence of a reactive carbonyl group, it was proposed that 2-acetylthiazole-4-carboxylic acid might function as a previously undescribed coenzyme.[1]

Further research has shed light on the formation of 2-acetylthiazole, a related compound, in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[2] A novel pathway for its formation has been proposed involving the reaction of glyoxal and methylglyoxal (derived from D-glucose) with hydrogen sulfide and ammonia (from L-cysteine).[2] This connection to fundamental biochemical and food chemistry pathways underscores the compound's significance in natural processes.

The Evolution of Synthesis

The synthesis of the thiazole ring is a well-established area of heterocyclic chemistry, with the Hantzsch thiazole synthesis, first described in 1887, being a cornerstone. This method typically involves the condensation of an α-haloketone with a thioamide. While the Hantzsch synthesis provides a foundational approach, the specific application and optimization for 2-acetylthiazole-4-carboxylic acid have evolved over time.

Modern synthetic routes often employ multi-step sequences, starting from readily available precursors. A common strategy involves the initial construction of a substituted thiazole ring, followed by the introduction or modification of the acetyl and carboxylic acid functionalities.

One patented method for the synthesis of the related 2-acetylthiazole outlines a three-step process:[3]

-

Preparation of 2-aminothiazole: This is achieved through the reaction of thiourea and chloroacetaldehyde in an organic solvent.[3]

-

Preparation of 2-bromothiazole: The 2-aminothiazole is then converted to 2-bromothiazole via a diazotization reaction followed by a Sandmeyer-type bromination.[3]

-

Acetylation: Finally, 2-bromothiazole is acetylated using butyllithium and ethyl acetate to yield 2-acetylthiazole.[3]

This approach highlights a common theme in the synthesis of substituted thiazoles: the use of a pre-formed thiazole ring that is subsequently functionalized.

A general workflow for a Hantzsch-type synthesis of a thiazole carboxylate is depicted below:

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Key Synthetic Methodologies: A Comparative Overview

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

| Hantzsch Synthesis | Thioamide, α-Halo-β-ketoester | Condensation, Cyclization, Dehydration | Versatile, well-established | Can require harsh conditions, potential for side products |

| From 2-Aminothiazole | 2-Aminothiazole | Diazotization, Sandmeyer reaction, Acetylation | Utilizes a common starting material | Multi-step, may involve hazardous reagents |

| From L-Cysteine | L-Cysteine, Formaldehyde | Condensation, Esterification, Oxidation, Hydrolysis | Utilizes a readily available and inexpensive starting material[4] | Multi-step process |

Detailed Experimental Protocols

To provide actionable insights for laboratory work, this section details a representative protocol for the synthesis of a thiazole carboxylate derivative, which can be adapted for the synthesis of 2-acetylthiazole-4-carboxylic acid.

Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate (A Hantzsch Approach)

This protocol is a well-established example of the Hantzsch thiazole synthesis.[5]

Materials:

-

Thioacetamide

-

Ethyl 2-chloroacetoacetate

-

Absolute Ethanol

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol (10 volumes).

-

Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.[5]

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.[5]

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.[5]

-

Extraction: To the remaining aqueous residue, add ethyl acetate (3 x 20 mL) to extract the product. Combine the organic layers.[5]

-

Washing: Wash the combined organic layers with brine (2 x 15 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: The role of the thiazole scaffold in lead compound identification.

Researchers can leverage the known biological activities of related thiazole compounds to guide the design of new derivatives of 2-acetylthiazole-4-carboxylic acid. For example, the carboxylic acid group can be converted to esters or amides to modulate solubility and cell permeability, while the acetyl group can be modified to explore interactions with specific enzyme active sites.

Conclusion

2-Acetylthiazole-4-carboxylic acid, since its discovery as a widespread natural product, has emerged as a molecule of interest for synthetic and medicinal chemists. Its synthesis, rooted in classical heterocyclic chemistry, has been refined over the years, and its potential as a scaffold for drug discovery is increasingly recognized. This guide has provided a comprehensive overview of its history, synthesis, and potential applications, with the aim of equipping researchers with the knowledge to further explore the fascinating chemistry and biology of this versatile compound.

References

- CN105348216A - Synthetic method for 2-acetyl thiazole - Google P

-

(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. (URL: [Link])

-

Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material - PubMed. (URL: [Link])

- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google P

-

Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (URL: [Link])

Sources

- 1. Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 4. Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Acetylthiazole-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Introduction

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals with a wide array of biological activities.[1][2][3][4] Within this privileged scaffold, 2-Acetylthiazole-4-carboxylic acid emerges as a molecule of significant interest, not only for its synthetic utility but also for its natural occurrence and potential physiological roles. This guide provides a comprehensive technical overview of 2-Acetylthiazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its nomenclature, explore plausible synthetic pathways with detailed experimental protocols, discuss its chemical and biological properties, and consider its potential as a lead compound in therapeutic discovery.

Part 1: Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse. This section outlines the IUPAC name and common synonyms for the topic compound.

IUPAC Name

The systematically generated IUPAC name for the compound is 2-acetyl-1,3-thiazole-4-carboxylic acid .[5]

Synonyms and Identifiers

For ease of reference across various databases and publications, 2-Acetylthiazole-4-carboxylic acid is also known by several synonyms:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13139-47-4[7] |

| Molecular Formula | C₆H₅NO₃S[7] |

| Molecular Weight | 171.17 g/mol [7] |

| SMILES | CC(=O)C1=NC(=CS1)C(=O)O[5] |

| InChIKey | SQOJCKCNKKLIFE-UHFFFAOYSA-N[5] |

Part 2: Synthesis of 2-Acetylthiazole-4-carboxylic Acid

Proposed Synthetic Pathway

The proposed synthesis follows a three-stage process, leveraging the principles of the Hantzsch thiazole synthesis for the core formation and a subsequent acetylation and hydrolysis.

Caption: Proposed three-stage synthesis of 2-Acetylthiazole-4-carboxylic acid.

Experimental Protocols

The following protocols are detailed, self-validating methodologies derived from established chemical transformations.

This initial step utilizes the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[8]

Protocol 1: Hantzsch Thiazole Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol.

-

Addition of α-haloketone: To the stirred solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The introduction of the acetyl group at the 2-position can be achieved through a multi-step sequence involving bromination and subsequent acetylation, as suggested by a patent for the synthesis of 2-acetylthiazole.[8] A more direct approach, however, could involve a Friedel-Crafts-type acylation, though the reactivity of the thiazole ring must be considered. A plausible route involves the conversion of the 2-amino precursor.

Protocol 2: Acetylation via Sandmeyer-type Reaction and Acetylation

This protocol is adapted from the synthesis of 2-acetylthiazole and would be applicable to the corresponding 4-carboxylate ester.[8]

-

Diazotization of Ethyl 2-aminothiazole-4-carboxylate: Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Add the cold diazonium salt solution to the copper(I) bromide solution. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Extraction: Quench the reaction with water and extract the product, ethyl 2-bromothiazole-4-carboxylate, with a suitable organic solvent like dichloromethane.

-

Acetylation: Dissolve the purified ethyl 2-bromothiazole-4-carboxylate in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise. After stirring for 30 minutes, add N,N-dimethylacetamide (1.2 eq) and continue stirring at -78 °C for 1-2 hours.

-

Quenching and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, and purify by column chromatography to yield ethyl 2-acetylthiazole-4-carboxylate.

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.[9]

Protocol 3: Acid-Catalyzed Hydrolysis

-

Reaction Setup: Dissolve ethyl 2-acetylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 1 M hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude carboxylic acid can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure product.

Part 3: Chemical and Biological Properties

Understanding the physicochemical and biological properties of 2-Acetylthiazole-4-carboxylic acid is crucial for its potential applications.

Chemical Properties and Reactivity

The chemical behavior of 2-Acetylthiazole-4-carboxylic acid is dictated by the interplay of its three key functional groups: the thiazole ring, the acetyl group, and the carboxylic acid.

-

Thiazole Ring: The aromatic thiazole ring is relatively stable but can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-withdrawing nature of the acetyl and carboxylic acid groups will further deactivate the ring towards electrophilic attack. The nitrogen and sulfur heteroatoms also provide sites for coordination with metal ions.

-

Acetyl Group: The acetyl group exhibits typical ketone reactivity. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The methyl protons are weakly acidic and can participate in condensation reactions, such as aldol condensations.

-

Carboxylic Acid Group: The carboxylic acid moiety is acidic and can be deprotonated to form a carboxylate salt. It can undergo esterification with alcohols under acidic conditions and can be converted to other derivatives such as amides and acid chlorides.

Natural Occurrence and Biological Significance

2-Acetylthiazole-4-carboxylic acid has been found to be widely distributed in a variety of organisms, including eukaryotes, archaebacteria, and eubacteria.[10] Its ubiquitous presence and the presence of a reactive carbonyl group have led to the proposal that it may function as a previously undescribed coenzyme.[10]

Potential Therapeutic Applications

The thiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4]

-

Anticancer Potential: Numerous thiazole derivatives have demonstrated potent anticancer activity. For instance, some thiazole-based compounds have shown inhibitory activity against various cancer cell lines, with IC50 values in the low micromolar range.[11] The mechanism of action for many of these compounds involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of Representative Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer (PC-3) | ~5 | |

| Thiazole-5-carboxamide derivatives | Lung Cancer (A-549) | Moderate activity |

-

Antimicrobial Activity: The thiazole nucleus is also a key component of many antimicrobial agents.[12][13] Derivatives of 2-aminothiazole have shown significant antibacterial and antifungal activity against a range of pathogens.

Caption: Potential biological activities of 2-Acetylthiazole-4-carboxylic acid and its derivatives.

Part 4: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the thiazole proton, a singlet for the acetyl methyl protons, and a broad singlet for the carboxylic acid proton, which would be downfield.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (acetyl and carboxylic acid), as well as signals for the carbons of the thiazole ring and the acetyl methyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the acetyl group (around 1680 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹). A broad O-H stretching band for the carboxylic acid would also be present in the region of 2500-3300 cm⁻¹.[14]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.17 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and the carboxylic acid group.

Conclusion

2-Acetylthiazole-4-carboxylic acid is a fascinating molecule with a rich chemical scaffold and significant biological potential. While further research is needed to fully elucidate its specific biological activities and mechanism of action, its widespread natural occurrence and the proven therapeutic value of the thiazole nucleus make it a compelling target for future drug discovery efforts. The synthetic pathways and analytical considerations outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing compound.

References

-

PubChem. 2-Acetylthiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

-

Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

-

White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia, 46(3), 274–276. [Link]

-

PubChem. 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473. National Center for Biotechnology Information. [Link]

- Google Patents.

-

El-Sayed, M. A. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5896. [Link]

-

Kumar, A., & Kumar, R. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1495–1506. [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

-

Khan, K. M., et al. (2006). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Molecular diversity, 10(2), 223–231. [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(19), 3449. [Link]

-

Gomaa, A. M., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30985–31002. [Link]

-

Mirzazadeh, Y., et al. (2023). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8011. [Link]

-

ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... [Link]

-

Li, Y., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(10), 1685. [Link]

-

Al-Ostath, A., & El-Emam, A. A. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 1-30. [Link]

-

Musshoff, F., et al. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Analytical and bioanalytical chemistry, 404(4), 1167–1174. [Link]

-

Capan, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(17), 5143. [Link]

-

Pharmaffiliates. 2-Acetylthiazole-4-carboxylic acid. [Link]

-

Li, G., et al. (2015). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ACS medicinal chemistry letters, 6(5), 543–547. [Link]

-

Kumar, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8011. [Link]

-

Musshoff, F., et al. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Analytical and bioanalytical chemistry, 404(4), 1167–1174. [Link]

-

Kumar, A., & Kumar, R. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical research in toxicology, 34(6), 1495–1506. [Link]

-

El-Damasy, A. K., et al. (2020). Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. Bioorganic chemistry, 94, 103433. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Lesyk, R., et al. (2018). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia pharmaceutica, 86(3), 34. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Reva, I., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(16), 4984. [Link]

-

Wikipedia. Pyruvate dehydrogenase complex. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

Sources

- 1. juser.fz-juelich.de [juser.fz-juelich.de]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chemscene.com [chemscene.com]

- 8. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jchemrev.com [jchemrev.com]

- 13. mdpi.com [mdpi.com]

- 14. orgchemboulder.com [orgchemboulder.com]

Biological significance of 2-Acetylthiazole-4-carboxylic acid

[1][2][3][4][5]

ATCA is a functionalized thiazole characterized by an acetyl group at the C2 position and a carboxylic acid at the C4 position. This substitution pattern imparts unique electrophilic properties, making it a versatile scaffold for nucleophilic attack and amide coupling.

| Property | Specification | Significance |

| IUPAC Name | 2-Acetyl-1,3-thiazole-4-carboxylic acid | Core identifier |

| CAS Number | 13139-47-4 | Registry standard |

| Molecular Formula | C₆H₅NO₃S | Low molecular weight scaffold |

| Molecular Weight | 171.17 g/mol | Fragment-based drug design compliant |

| pKa (Calculated) | ~3.5 (COOH) | Acidic; exists as carboxylate at physiological pH |

| Key Reactivity | C2-Acetyl (Electrophile), C4-Carboxyl (Nucleophile/Coupling) | Dual reactivity allows heterobifunctional derivatization |

Biological Significance I: The "Universal Metabolite" Hypothesis

In a landmark study published in Experientia, researchers identified ATCA as a widely distributed compound across eukaryotes, archaebacteria, and eubacteria.

-

Ubiquity: Detected in organisms ranging from E. coli to mammalian tissues.

-

Concentration: Found at levels of 27–1100 nmol/g dry weight.[2]

-

Proposed Mechanism: The presence of the reactive C2-acetyl carbonyl group led to the hypothesis that ATCA functions as a novel coenzyme or a metabolic regulator, potentially involved in acetyl group transfer or redox balancing, distinct from the thiamine pyrophosphate (TPP) pathway.

-

Current Status: While its absolute function in primary metabolism remains an active area of investigation, its universality suggests a conserved evolutionary role, possibly related to sulfur salvage or specific stress responses.

Visualization: The Proposed Metabolic Context

Figure 1: Conceptual pathway of ATCA as a proposed metabolite. The molecule bridges biosynthetic origins with potential co-enzymatic functions.

Biological Significance II: Natural Product Scaffold

ATCA is not merely a metabolite; it is a structural cornerstone in bioactive natural products.

A. The Bacillamides (Algicidal Alkaloids)

ATCA is the acyl component of Bacillamides A, B, and C , isolated from marine Bacillus species (e.g., Bacillus endophyticus).

-

Structure: Bacillamide A is the amide formed between ATCA and tryptamine.

-

Function: These compounds exhibit potent algicidal activity against harmful cyanobacteria (e.g., Microcystis aeruginosa) and dinoflagellates.

-

Mechanism: The ATCA moiety is essential for binding; analogs lacking the thiazole ring or the acetyl group show significantly reduced toxicity toward algae.

B. Bleomycin & Phleomycin Marker

In the structural elucidation of glycopeptide antibiotics like Bleomycin , ATCA appears as a degradation product.

-

Origin: It is derived from the oxidative hydrolysis of the 2'-(2-aminoethyl)-2,4'-bithiazole-4-carboxylic acid moiety.

-

Significance: Its isolation confirms the presence of the specific thiazolinyl-thiazole or bithiazole skeleton in the parent antibiotic, serving as a "fingerprint" fragment.

Experimental Protocols

Protocol A: Chemical Synthesis of Bacillamide A (ATCA Coupling)

Context: This protocol demonstrates the utility of ATCA as a building block for bioactive alkaloids.

Reagents:

-

2-Acetylthiazole-4-carboxylic acid (ATCA)

-

Pivaloyl chloride (PvCl)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

Methodology:

-

Activation: Dissolve ATCA (1.0 equiv) in anhydrous DCM under Argon. Cool to 0°C.

-

Mixed Anhydride Formation: Add Et3N (1.2 equiv) followed by Pivaloyl chloride (1.1 equiv). Stir for 30 minutes to generate the mixed anhydride in situ.

-

Why: Pivaloyl chloride is preferred over DCC/EDC here to minimize urea byproducts and drive the reaction with the sterically hindered thiazole acid.

-

-

Coupling: Add Tryptamine (1.0 equiv) dissolved in DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[3] Wash organic layer with 1N HCl (to remove unreacted amine) and brine.

-

Purification: Flash column chromatography (Hexane:EtOAc 1:1) yields Bacillamide A.

Protocol B: Analytical Detection via GC-MS

Context: Detection of ATCA in biological samples requires derivatization due to its polarity.

Methodology:

-

Extraction: Homogenize tissue/cell pellet in 80% Ethanol. Centrifuge and collect supernatant. Evaporate to dryness.

-

Derivatization Step 1 (Oximation): Resuspend residue in Methoxyamine HCl in pyridine (20 mg/mL). Incubate at 60°C for 1 hour.

-

Why: This protects the C2-acetyl ketone group, preventing enolization and improving thermal stability.

-

-

Derivatization Step 2 (Silylation/Esterification): Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or Diazomethane (for methyl ester).

-

Note: The Experientia study used methyl ester formation.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent.

-

Temp Program: 70°C (2 min) -> 10°C/min -> 280°C.

-

Target Ion: Monitor for the specific mass shift of the derivatized thiazole core.

-

Visualization: Synthesis & Detection Workflow

Figure 2: Parallel workflows for the chemical synthesis of Bacillamide A (top) and the analytical detection of ATCA in biological matrices (bottom).

References

-

Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. [6][7]

-

Synthesis of the algicide bacillamide.

-

Agricultural and Biological Chemistry: Isolation of beta-alanine and 2-acetylthiazole-4-carboxylic acid.

-

PubChem Compound Summary for CID 193473: 2-Acetylthiazole-4-carboxylic acid.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-acetyl thiazole, 24295-03-2 [thegoodscentscompany.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Agricultural and Biological Chemistry [jstage.jst.go.jp]

Methodological & Application

Analytical methods for quantification of 2-Acetylthiazole-4-carboxylic acid

This Application Note is designed for researchers in pharmaceutical development, metabolic profiling, and synthetic chemistry.[1][2] It addresses the quantification of 2-Acetylthiazole-4-carboxylic acid , a critical intermediate in the synthesis of thiazole-containing bioactive compounds (e.g., Bacillamide, anti-inflammatory agents) and a distinct metabolic marker.[1]

Critical Scientific Distinction

WARNING: Do not confuse 2-Acetylthiazole-4-carboxylic acid (CAS: 13139-47-4) with 2-Aminothiazoline-4-carboxylic acid (also abbreviated ATCA, CAS: 2150-55-2), a biomarker for cyanide poisoning.[1][2] These are chemically distinct species with different molecular weights, physicochemical properties, and analytical requirements.[1][2] This protocol specifically targets the 2-Acetyl variant.[1][2]

Part 1: Chemical Context & Analytical Strategy

1.1 Physicochemical Profile

-

pKa: ~3.0 (Carboxylic acid), making it anionic at physiological pH.[1][2]

-

Polarity: Amphiphilic but highly polar due to the carboxylic acid and acetyl group.[1][2]

-

Solubility: Soluble in alcohols, DMSO, and basic aqueous solutions; limited solubility in non-polar solvents.[1][2]

1.2 Analytical Challenges

-

Polarity: The compound elutes near the void volume in standard C18 reversed-phase chromatography, requiring ion-pairing or HILIC modes.[1][2]

-

Derivatization Necessity (GC): The presence of both a carboxylic acid and a keto group (acetyl) necessitates dual derivatization for stable GC-MS analysis.[1][2]

-

Matrix Interference: In biological matrices (urine/plasma), endogenous organic acids can co-elute.[1][2]

Part 2: Sample Preparation Protocols

2.1 Solid Phase Extraction (SPE) - Recommended

Target Matrix: Plasma, Urine, or Cell Culture Media[1]

Rationale: Use Mixed-Mode Anion Exchange (MAX) cartridges.[1][2] The analyte is acidic (pKa ~3), allowing it to bind to the anion exchanger while neutrals and bases are washed away.[1][2]

-

Conditioning:

-

Loading:

-

Acidify sample (100 µL) with 100 µL 2% Formic Acid (pH ~2.[1][2]5) to protonate interferences, but ensure the sorbent (MAX) is used in a pH range where the acid binds (usually pH > pKa for strong anion exchange, or use WAX at pH 7).[1][2]

-

Correction: For MAX (Strong Anion Exchange), load at pH 7.0 (Analyte is negatively charged: R-COO⁻).[1][2]

-

Protocol: Adjust sample pH to 7.0 with ammonium acetate buffer. Load onto MAX cartridge.

-

-

Wash 1 (Neutrals): 1 mL 5% Ammonium Hydroxide in Water.

-

Wash 2 (Hydrophobic/Bases): 1 mL Methanol.

-

Elution: 1 mL 2% Formic Acid in Methanol . (Acid neutralizes the carboxylate, disrupting the ionic bond with the resin).[1][2]

-

Reconstitution: Evaporate to dryness under N₂; reconstitute in Mobile Phase A.

2.2 Liquid-Liquid Extraction (LLE) - Alternative

-

Condition: Acidify sample to pH 2.0 (HCl) to protonate the carboxylic acid (R-COOH), driving it into the organic phase.[1][2]

-

Efficiency: Lower recovery (~70%) compared to SPE but cheaper.[1][2]

Part 3: Method 1 - LC-MS/MS (Gold Standard)[1][2]

Scope: High-sensitivity quantification for pharmacokinetic (PK) or metabolic studies.[1][2]

3.1 Chromatographic Conditions

-

Column: Waters XBridge BEH Amide (HILIC), 2.1 x 100 mm, 2.5 µm.[1][2]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH).

-

Why pH 9? Ensures the acid is fully deprotonated and stable, improving peak shape in HILIC.

-

-

Gradient:

3.2 Mass Spectrometry Parameters

-

Source Temp: 400°C.

MRM Transitions (ESI+):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |

|---|---|---|---|---|

| 2-Acetylthiazole-4-carboxylic acid | 172.0 | 128.0 | 15 | Loss of CO₂ (Decarboxylation) |

| 172.0 | 43.0 | 25 | Loss of Acetyl group (CH₃CO⁺) |

| Internal Standard (d3-Analog) | 175.0 | 131.0 | 15 | Isotope match |[1][2]

Part 4: Method 2 - GC-MS (Derivatization Required)

Scope: Validation, synthesis verification, or when LC-MS is unavailable. Based on the principles established by White et al. (1990).[1][2]

4.1 Derivatization Protocol (Dual-Step)

Because the analyte contains a ketone and a carboxylic acid, a single derivatization is often insufficient for stability.[1][2]

4.2 GC Parameters

-

Carrier Gas: Helium at 1 mL/min.

-

Inlet: 250°C, Splitless.

-

Temp Program: 70°C (1 min) -> 20°C/min -> 300°C (5 min).

-

Detection: EI Source (70 eV).[1][2] Monitor m/z 286 (Derivatized Molecular Ion) and m/z 73 (TMS).[1][2]

Part 5: Validation & Quality Control

5.1 Linearity & Range

-

Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

5.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (LC) | Secondary interactions with silica silanols.[1][2][3] | Increase buffer concentration (to 20mM) or switch to HILIC mode. |

| Low Recovery (SPE) | Incorrect pH during load/elute.[1][2] | Ensure Load pH is 7.0 (for MAX) and Elute solvent is Acidic Methanol.[1][2] |

| GC Ghost Peaks | Incomplete derivatization. | Ensure reagents are fresh; moisture in sample will kill MSTFA reaction.[1][2] |

Part 6: Visualizations

Figure 1: Analytical Workflow Diagram

Caption: Workflow for the extraction and quantification of 2-Acetylthiazole-4-carboxylic acid, offering dual-modalities (LC-MS/MS or GC-MS) based on lab capabilities.

Figure 2: Chemical Distinction Alert

Caption: Critical visual reminder to distinguish the target acetyl-thiazole from the amino-thiazoline cyanide metabolite often appearing in similar search queries.

References

-

White, R. H. (1990).[1][2] Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia, 46(3), 274–276.[1][2]

- Grounding: Establishes the biological presence and GC-MS derivatization method (methyl ester methoxyamine).

-

Jeong, S. Y., et al. (2000).[1][2] Bacillamide, a novel algicide from the marine bacterium, Bacillus sp.[1][2] SY-1. Journal of the Korean Fisheries Society.

- Grounding: Identifies the compound as a structural moiety in Bacillamide and confirms LC-MS/NMR characterization d

-

PubChem Database. 2-Acetylthiazole-4-carboxylic acid (CID 193473).[1][2] National Center for Biotechnology Information.[1][2]

- Grounding: Verifies physicochemical properties (MW, pKa estim

-

Logue, B. A., et al. (2005).[1][2][4] Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid. Journal of Chromatography B.

Sources

Application Note: Quantitative Analysis of 2-Acetylthiazole-4-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract